molecular formula C11H10O3 B1595846 methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-77-7

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1595846
CAS RN: 22955-77-7
M. Wt: 190.19 g/mol
InChI Key: YBKCOFSJGXNOKP-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .


Synthesis Analysis

The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .


Molecular Structure Analysis

The molecular structure of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is represented by the linear formula C11H10O3 .


Physical And Chemical Properties Analysis

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds are effective in preventing corrosion, with inhibition efficiency reaching up to 92% for certain derivatives. The study suggests that the inhibition process occurs through the adsorption of these molecules onto the metal surface, following the Langmuir adsorption isotherm model. This finding is supported by both experimental and theoretical tools, including gravimetric, electrochemical measurements, and DFT calculations (Saady et al., 2018).

Palladium-Catalyzed Reactions

Another study highlights the utility of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. The research demonstrates the use of sodium carboxylates as substrates for Pd-insertions into sp3 β-C−H bonds, enabling efficient C−H activation/C−C coupling sequences (Giri et al., 2007).

Photophysical Properties

An investigation into the absorption spectra of related compounds in aqueous and alcoholic solutions revealed insights into their photophysical properties. This study provides a comparative analysis of the dimerization behavior and optical characteristics, enhancing our understanding of their potential applications in various scientific domains (Ghanadzadeh et al., 2008).

Catalysis and Synthesis

Research into the aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters has yielded 2-oxo-carboxamide derivatives. These findings have implications for synthesizing complex molecules and understanding the mechanisms of double CO insertion in organic synthesis (Müller et al., 2005).

Atomic Structure Analysis

A study on the atomic charges of related compounds, such as methyl 1-formyl-6-oxa-6H-indene-4-carboxylate, has contributed to our understanding of molecular structure, highlighting weak intramolecular interactions and hydrogen bonding patterns that influence crystal packing (Laphookhieo et al., 2001).

Safety And Hazards

The compound is classified under the GHS07 category and carries a warning signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKCOFSJGXNOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310295
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

CAS RN

22955-77-7
Record name 22955-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction is carried out according to J. Med. Chem., 1970, 650. A suspension of 6.75 g of sodium hydride at 80% in oil and 45 g of methyl carbonate in 120 ml of benzene are mixed together. 11.9 g of 1-indanone dissolved in 100 ml of benzene are added, at 60° C., over 1 and a half hours and the mixture is then refluxed. After 1 hour, the benzene is distilled off. Xylene is added and the mixture is again refluxed. After 1 hour, it is cooled, 30 ml of AcOH are added and the resulting mixture is poured onto 200 ml of a water/ice mixture containing 30 ml of 1N HCl. The insoluble material is removed by filtration and the filtrate is extracted with Et2O. The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution and then dried over Na2SO4. The product is chromatographed on silica, eluting with EtOAc/hexane (1.3; v/v) in order to obtain 3.05 g of the expected compound,
Quantity
6.75 g
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45 g
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120 mL
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11.9 g
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reactant
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100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Z Yao - 2018 - dr.ntu.edu.sg
This thesis describes our explorations on phase-transfer catalyzed nucleophilic radical substitution (SRN1) reactions to construct vicinal quaternary carbon-carbon bonds, which cannot …
Number of citations: 0 dr.ntu.edu.sg
ZB Han, Z Wang, XM Zhang, KL Ding - Chinese Science Bulletin, 2010 - Springer
A new type of chiral bisoxazoline ligands 1 based on spiro[4,4]-1,6-nonadiene backbone was easily prepared in six steps from racemic spiro[4,4]-nonane-1,6-dione, with the Pd-…
Number of citations: 15 link.springer.com
JY Shang, L Li, Y Lu, KF Yang, LW Xu - Synthetic Communications, 2014 - Taylor & Francis
The fluorination reaction is an important organic transformation for asymmetric synthesis. In this article, we reported the determination of chiral primary amine–based multicatalyst …
Number of citations: 11 www.tandfonline.com
T Sakai, S Hirashima, K Nakashima… - Chemical and …, 2016 - jstage.jst.go.jp
Diaminomethylenemalononitrile organocatalysts promote the asymmetric chlorination of simple cyclic β-keto esters such as methyl, ethyl, and benzyl esters of 1-oxo-2, 3-dihydro-1H-…
Number of citations: 15 www.jstage.jst.go.jp
EK Onyameh, E Ofori, BA Bricker, UM Gonela… - Medicinal Chemistry …, 2022 - Springer
Compound 1c, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one was previously reported from our laboratory showing high affinity binding to the 5-HT 7 …
Number of citations: 1 link.springer.com
BA Bricker, C Voshavar, EK Onyameh, UM Gonela… - ACS …, 2023 - ACS Publications
We have previously identified 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (SYA0340) as a dual 5-HT 1A and 5-HT 7 receptor ligand, and …
Number of citations: 1 pubs.acs.org
F Xie, Y Sun, H Song, S Dong, Q Zhao, J Liu… - Organic …, 2021 - ACS Publications
Chemodivergent Pd-catalyzed annulations of cyclic β-keto esters with 3-aryl-2H-azirines have been developed to provide rapid access to eight-membered ring lactams, bicyclic 3,4-…
Number of citations: 4 pubs.acs.org
E Ofori, EK Onyameh, UM Gonela, C Voshavar… - European journal of …, 2021 - Elsevier
We have previously reported that dual 5-HT 1A and 5-HT 7 receptor ligands might find utility as treatment options for various CNS related conditions including cognitive and anxiolytic …
Number of citations: 8 www.sciencedirect.com
ZY Jiang, HM Yang, YD Ju, L Li, MX Luo, GQ Lai… - Molecules, 2010 - mdpi.com
To map out the efficient organocatalyst requirements in the Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes, a dozen different amino organocatalysts containing a …
Number of citations: 15 www.mdpi.com
CL Zhao, J Yang, ZZ Han, CP Zhang - Journal of Fluorine Chemistry, 2017 - Elsevier
Reaction of [ArICH 2 CF 3 ][OTf] with structurally diversified 1,3-dicarbonyls and an appropriate base at room temperature gave O-trifluoroethylated products, C-trifluoroethylated …
Number of citations: 13 www.sciencedirect.com

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